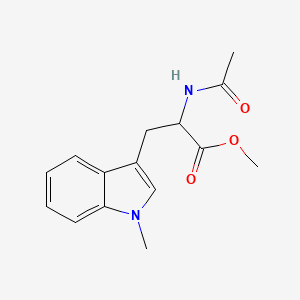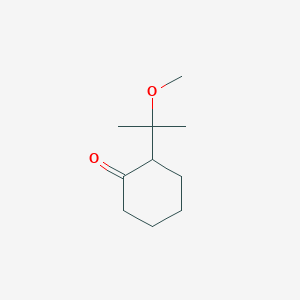
Cyclohexanone, 2-(1-methoxy-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-(1-methoxy-1-methylethyl) group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with 2-(1-methoxy-1-methylethyl) bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(1-methoxy-1-methylethyl)- often involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 2-(1-methoxy-1-methylethyl)- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that participate in further chemical transformations. The methoxy group can also influence the compound’s reactivity and interaction with enzymes or other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone without the methoxy substitution.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-: A similar compound with a mercapto group instead of a methoxy group.
Uniqueness
Cyclohexanone, 2-(1-methoxy-1-methylethyl)- is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74209-79-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(2-methoxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,12-3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3 |
Clé InChI |
KQABTLODDBVVCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


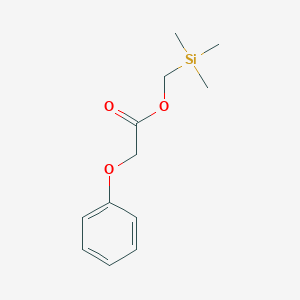
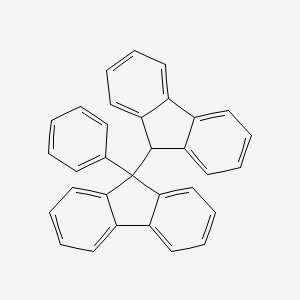
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
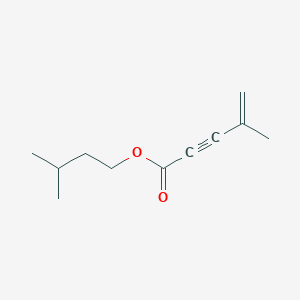

![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

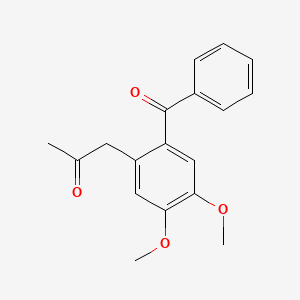
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
